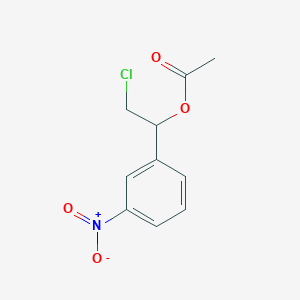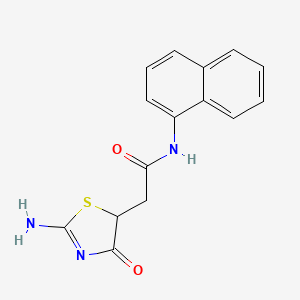![molecular formula C17H18N2O2S2 B2363820 N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 670270-10-7](/img/structure/B2363820.png)
N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Target of Action
The compound N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as N-(1,3-benzothiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide, is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The primary targets of these compounds are often enzymes or receptors involved in these biological processes .
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets, leading to changes in their activity. For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation . By inhibiting these enzymes, the compounds can reduce the production of prostaglandins, which are mediators of inflammation .
Biochemical Pathways
The compound’s action can affect various biochemical pathways. For example, by inhibiting COX enzymes, it can affect the arachidonic acid pathway, which leads to the production of prostaglandins . This can result in reduced inflammation. Additionally, benzothiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may also affect pathways involved in microbial growth and survival .
Result of Action
The result of the compound’s action at the molecular and cellular levels would depend on its specific targets and mode of action. For instance, if the compound acts as a COX inhibitor, it could reduce inflammation by decreasing prostaglandin production . If it has antimicrobial activity, it could inhibit the growth of microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms the intermediate N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which is then further reacted to obtain the final product.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced forms of the compound .
Scientific Research Applications
N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar biological activities.
Benzimidazole: Another heterocyclic compound with similar structural features and biological activities.
Benzoxazole: A related compound with similar applications in medicinal chemistry
Uniqueness
Its tetramethylbenzenesulfonamide moiety enhances its solubility and stability, making it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-10-7-11(2)13(4)17(12(10)3)23(20,21)19-14-5-6-15-16(8-14)22-9-18-15/h5-9,19H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBZKFCQVHPYAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N=CS3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)





![(5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2363746.png)
![2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2363748.png)
![2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2363751.png)
![3-[(4-benzoylpiperidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363752.png)


![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363758.png)
![2-(2-chlorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2363759.png)
